

A Comparative Analysis of A40104A and Tiamulin Efficacy in Swine Dysentery Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibiotic A40104A*

Cat. No.: *B605517*

[Get Quote](#)

A definitive comparison of the efficacy of the **antibiotic A40104A** and the widely-used veterinary drug tiamulin for the treatment of swine dysentery is not possible at this time due to a lack of publicly available research on A40104A's activity against *Brachyspira hyodysenteriae*, the causative agent of the disease.

Extensive searches of scientific literature and patent databases did not yield any studies evaluating A40104A in recognized swine dysentery models or in vitro against *B. hyodysenteriae*. The patent for the A-40104 antibiotic complex, of which A40104A is a factor, describes it as a novel antibiotic related to pleuromutilin with activity against gram-positive and some gram-negative bacteria, as well as *Mycoplasma* and the plant pathogen *Spiroplasma citri*.^[1] However, its efficacy against the specific anaerobic spirochetes responsible for swine dysentery has not been documented in the available literature.

In contrast, tiamulin, a semi-synthetic pleuromutilin derivative, is well-established for the treatment and control of swine dysentery. Numerous studies have demonstrated its effectiveness both in controlled experimental settings and in field applications. This guide, therefore, provides a comprehensive overview of the available data on tiamulin's efficacy, which can serve as a benchmark for the future evaluation of novel compounds like A40104A.

Tiamulin Efficacy Data

The following tables summarize the quantitative data from various studies on the efficacy of tiamulin in treating and preventing swine dysentery.

In Vitro Susceptibility of *Brachyspira hyodysenteriae* to Tiamulin

The Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency. A lower MIC value signifies that a lower concentration of the drug is required to inhibit the growth of the bacterium.

Study Reference	Number of Isolates	Tiamulin MIC Range ($\mu\text{g/mL}$)	Tiamulin MIC50 ($\mu\text{g/mL}$)	Tiamulin MIC90 ($\mu\text{g/mL}$)
Karlsson et al.	Not Specified	0.031 - 2	Not Reported	Not Reported
Polish Isolates (2006-2010)	21	≤ 1.0	Not Reported	Not Reported
Czech Republic Isolates	19	0.016 - 32	Not Reported	Not Reported
Japanese Isolates	37	≤ 0.1 - 1.6	Not Reported	Not Reported

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

In Vivo Efficacy of Tiamulin in Swine Dysentery Models

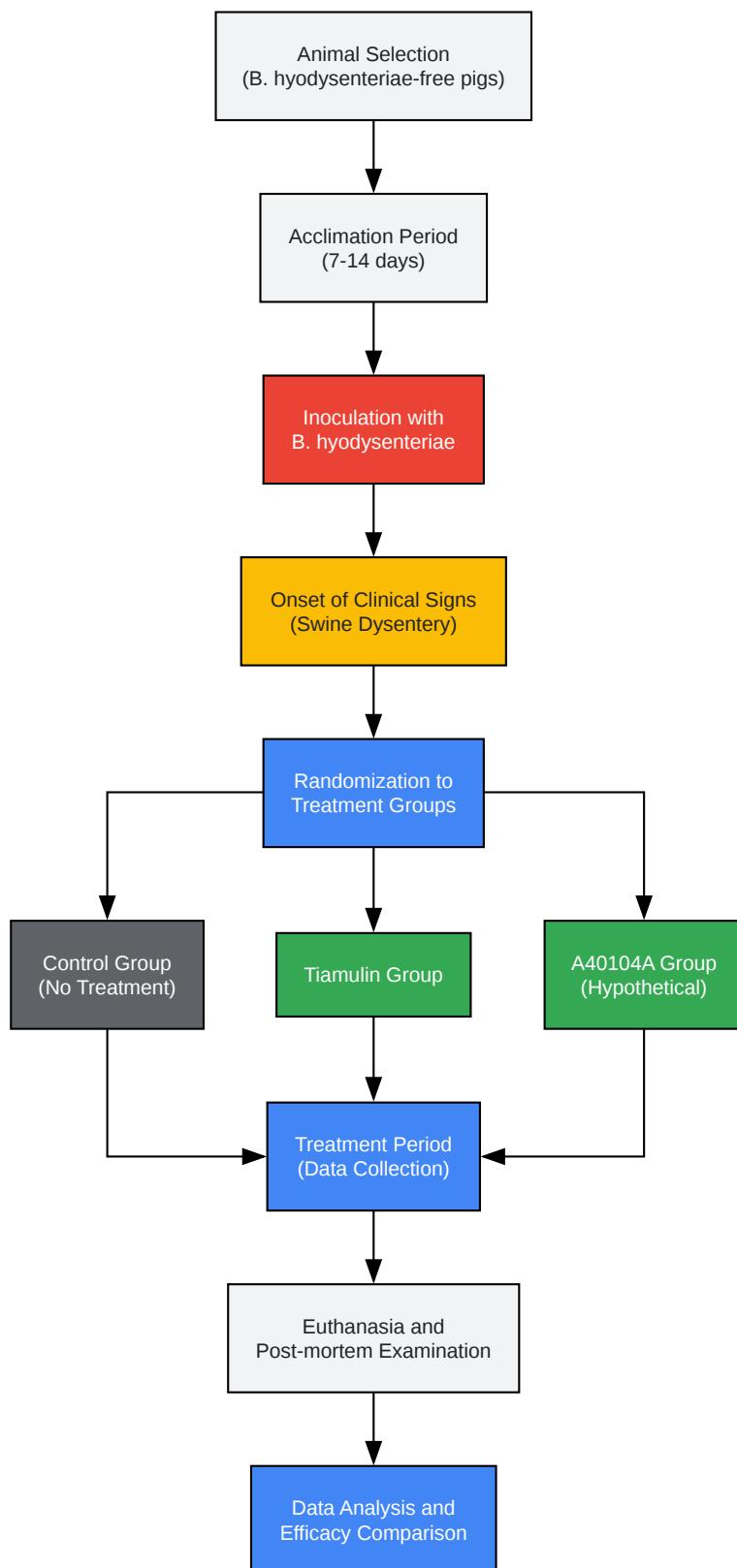
The following table presents data from an experimental study evaluating different concentrations of tiamulin in feed for the control of swine dysentery.

Treatment Group (Tiamulin in feed)	Number of Pigs	Mortality (%)	Average Daily Gain (lb)	Average Daily Feed (lb)	Gain/Fed Ratio	Days with Bloody Feces (%)
0 g/ton (Control)	12	0	0.52	2.249	0.239	22.7
20 g/ton	12	0	1.08	3.282	0.332	0
35 g/ton	12	0	0.95	3.045	0.316	0
50 g/ton	12	16.7	0.95	2.796	0.343	0.8

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in swine dysentery research.

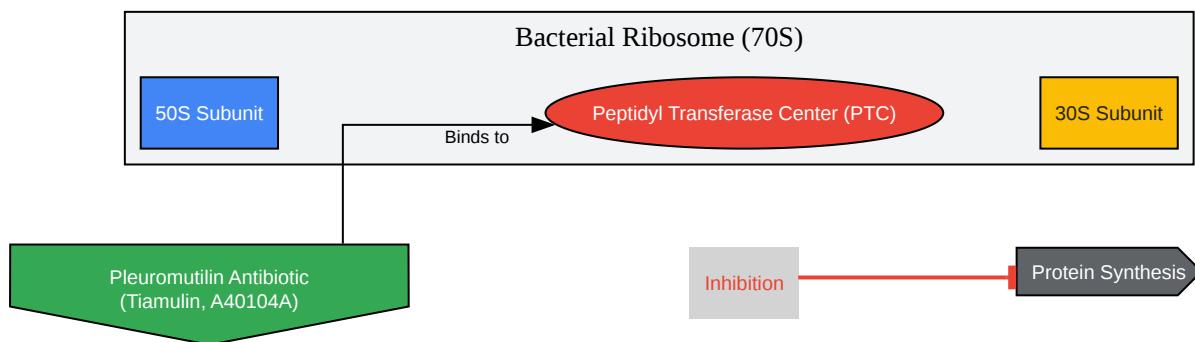
General Experimental Swine Dysentery Induction Protocol


This protocol outlines a common method for inducing swine dysentery in an experimental setting to test the efficacy of antimicrobial agents.

- **Animal Selection:** Healthy pigs, typically 8-10 weeks of age, are sourced from a herd with no history of swine dysentery. Fecal samples are tested to confirm the absence of *Brachyspira hyodysenteriae*.
- **Acclimation:** Pigs are acclimated to their new environment for a period of 7-14 days. They are housed in pens with controlled temperature and have ad libitum access to feed and water.
- **Inoculation:**
 - A pure culture of a virulent strain of *Brachyspira hyodysenteriae* is grown in an appropriate anaerobic broth medium.

- Pigs are fasted for 12-24 hours prior to inoculation.
- The inoculum, containing a known concentration of bacteria, is administered orally or via a stomach tube. This is often done on two consecutive days to increase the chances of infection.
- Clinical Observation: Pigs are monitored daily for clinical signs of swine dysentery, including depression, anorexia, and the character of their feces (consistency, presence of mucus and/or blood). Fecal scores are often used to quantify the severity of diarrhea.
- Treatment Administration: Once clinical signs are evident, pigs are randomly allocated to treatment groups. The test compound (e.g., tiamulin) is administered at predetermined dosages, typically in the feed or drinking water. A control group receives no treatment.
- Data Collection: Key parameters are recorded throughout the study, including:
 - Daily clinical scores
 - Body weight at regular intervals to calculate average daily gain
 - Feed and water consumption
 - Mortality
- Post-mortem Examination: At the end of the study period, all pigs are euthanized and a necropsy is performed. The large intestine is examined for gross lesions characteristic of swine dysentery, and tissue samples may be collected for histopathology and bacterial culture to confirm the presence of *B. hyodysenteriae*.

Visualizations


Experimental Workflow for Efficacy Testing in a Swine Dysentery Model

[Click to download full resolution via product page](#)

Caption: A generalized workflow for evaluating the efficacy of antimicrobials in an induced swine dysentery model.

Signaling Pathway: Mechanism of Action of Pleuromutilin Antibiotics

[Click to download full resolution via product page](#)

Caption: Pleuromutilin antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Conclusion

Tiamulin has a well-documented record of efficacy against *Brachyspira hyodysenteriae* and is a valuable tool for the management of swine dysentery. The available data demonstrates its ability to reduce clinical signs and improve production parameters in affected pigs.

The potential of A40104A as a treatment for swine dysentery remains unknown due to the absence of specific studies. Although it belongs to the same pleuromutilin class as tiamulin, which suggests a similar mechanism of action, its specific activity against *B. hyodysenteriae* and its pharmacokinetic and pharmacodynamic properties in swine would need to be thoroughly investigated before any conclusions about its comparative efficacy can be drawn. Researchers and drug development professionals are encouraged to conduct such studies to explore the potential of new therapeutic options for this significant swine disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4129721A - A-40104 antibiotics and process for production thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comparative Analysis of A40104A and Tiamulin Efficacy in Swine Dysentery Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605517#efficacy-of-a40104a-compared-to-tiamulin-in-swine-dysentery-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com